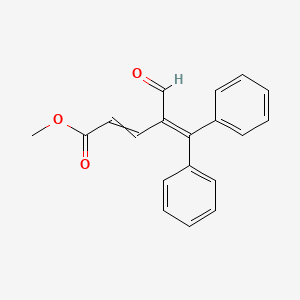![molecular formula C13H12N2OS B14354324 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline CAS No. 96314-83-9](/img/structure/B14354324.png)
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with ethylsulfanyl and oxazole moieties under controlled conditions. For instance, the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions can yield oxazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[5,4-c]quinoline
- 4-Hydroxy-2-quinolones
Uniqueness
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is unique due to the specific positioning of the ethylsulfanyl group and the fusion of the oxazole ring with the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
96314-83-9 |
|---|---|
分子式 |
C13H12N2OS |
分子量 |
244.31 g/mol |
IUPAC名 |
2-ethylsulfanyl-9-methyl-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C13H12N2OS/c1-3-17-13-15-10-7-14-9-6-4-5-8(2)11(9)12(10)16-13/h4-7H,3H2,1-2H3 |
InChIキー |
ADNFISHJYLKAIK-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=C(O1)C3=C(C=CC=C3N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
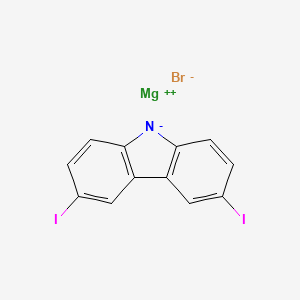
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
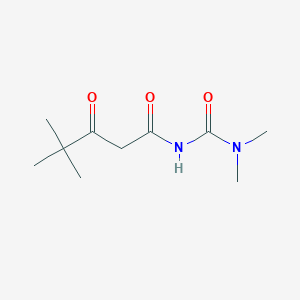
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
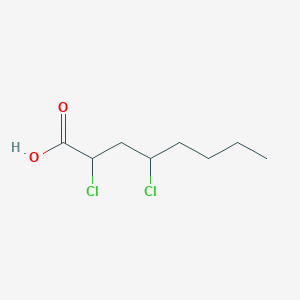
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
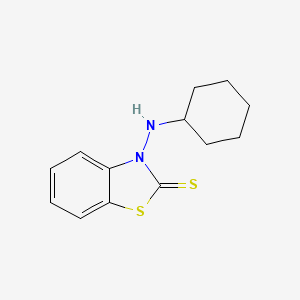
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

